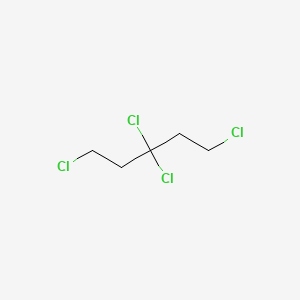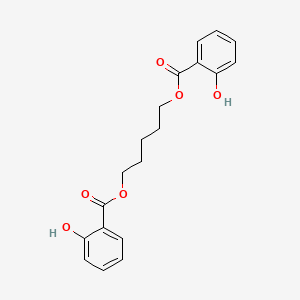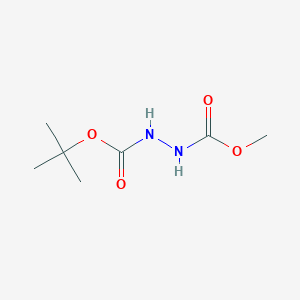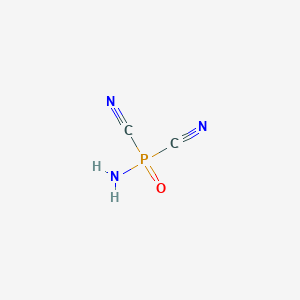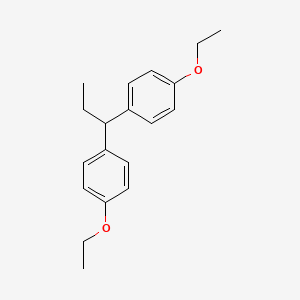
Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate is an organic compound that features a bromobenzene ring substituted with a sulfonyl group and a carbamodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate typically involves the reaction of 4-bromobenzenesulfonyl chloride with a suitable carbamodithioate precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reaction vessels and more efficient mixing and temperature control systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions, altering the compound’s properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Boronic acids and palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamodithioate groups can form covalent bonds with nucleophilic sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the sulfonyl and carbamodithioate groups.
4-Bromobenzenesulfonyl chloride: Contains the sulfonyl group but lacks the carbamodithioate moiety.
Methyl (4-bromophenyl) sulfoxide: Similar bromobenzene ring but with a sulfoxide group instead of a sulfonyl group.
Uniqueness
Methyl (4-bromobenzene-1-sulfonyl)carbamodithioate is unique due to the presence of both sulfonyl and carbamodithioate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
Número CAS |
32323-82-3 |
|---|---|
Fórmula molecular |
C8H8BrNO2S3 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
methyl N-(4-bromophenyl)sulfonylcarbamodithioate |
InChI |
InChI=1S/C8H8BrNO2S3/c1-14-8(13)10-15(11,12)7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,13) |
Clave InChI |
PADSXYWRWYLUGW-UHFFFAOYSA-N |
SMILES canónico |
CSC(=S)NS(=O)(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14692950.png)

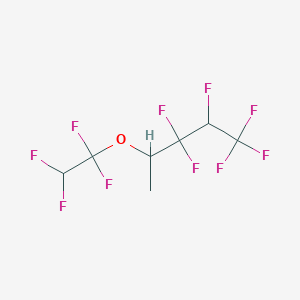
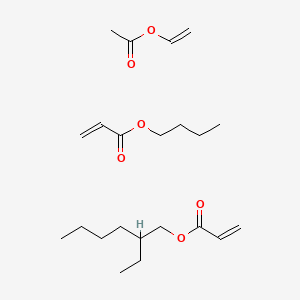

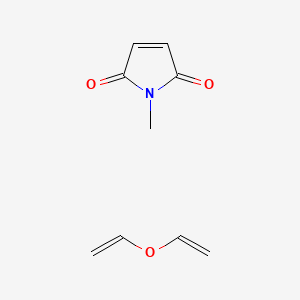
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline](/img/structure/B14692971.png)
